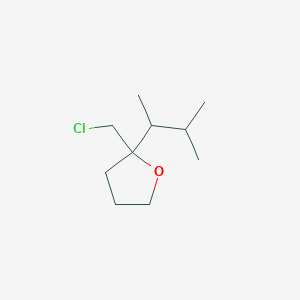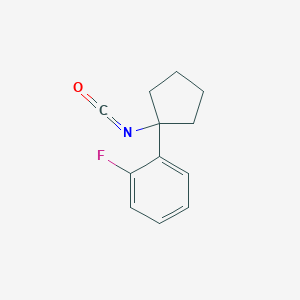
1-Fluoro-2-(1-isocyanatocyclopentyl)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Fluoro-2-(1-isocyanatocyclopentyl)benzene is a chemical compound with the molecular formula C₁₂H₁₂FNO and a molecular weight of 205.23 g/mol . This compound is characterized by the presence of a fluorine atom and an isocyanate group attached to a benzene ring, which is further connected to a cyclopentyl group. It is primarily used for research purposes in various scientific fields.
Vorbereitungsmethoden
The synthesis of 1-Fluoro-2-(1-isocyanatocyclopentyl)benzene typically involves the reaction of 1-fluoro-2-nitrobenzene with cyclopentylamine, followed by the conversion of the resulting amine to the isocyanate using phosgene or a phosgene equivalent . The reaction conditions often require an inert atmosphere, such as nitrogen or argon, and the use of anhydrous solvents to prevent the hydrolysis of reactive intermediates.
Analyse Chemischer Reaktionen
1-Fluoro-2-(1-isocyanatocyclopentyl)benzene can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other nucleophiles under appropriate conditions, such as using strong bases or nucleophilic reagents.
Addition Reactions: The isocyanate group can react with nucleophiles like amines, alcohols, and thiols to form ureas, carbamates, and thiocarbamates, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.
Common reagents used in these reactions include strong bases like sodium hydride, nucleophiles like amines and alcohols, and oxidizing or reducing agents like hydrogen peroxide or sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Fluoro-2-(1-isocyanatocyclopentyl)benzene has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds and isocyanate derivatives.
Medicine: Research into potential pharmaceutical applications includes the development of new drugs and diagnostic agents that leverage the unique properties of fluorine and isocyanate groups.
Wirkmechanismus
The mechanism of action of 1-Fluoro-2-(1-isocyanatocyclopentyl)benzene involves its reactivity towards nucleophiles due to the presence of the isocyanate group. This reactivity allows it to form covalent bonds with various nucleophilic sites in molecules, leading to the formation of ureas, carbamates, and other derivatives. The fluorine atom can also influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
1-Fluoro-2-(1-isocyanatocyclopentyl)benzene can be compared with other similar compounds, such as:
1-Fluoro-4-(1-isocyanatocyclopentyl)benzene: This compound has a similar structure but with the isocyanate group in a different position on the benzene ring, which can affect its reactivity and applications.
1-Fluoro-2-(1-isocyanatocyclohexyl)benzene: This compound has a cyclohexyl group instead of a cyclopentyl group, which can influence its steric and electronic properties.
1-Fluoro-2-(1-isocyanatocyclopropyl)benzene: This compound has a cyclopropyl group, which introduces significant ring strain and can affect its reactivity and stability.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which provide a balance of reactivity and stability for various applications.
Eigenschaften
IUPAC Name |
1-fluoro-2-(1-isocyanatocyclopentyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FNO/c13-11-6-2-1-5-10(11)12(14-9-15)7-3-4-8-12/h1-2,5-6H,3-4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBHMADHYEKIDKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CC=C2F)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(1H-benzimidazol-2-yl)-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid dihydrate](/img/structure/B13193468.png)
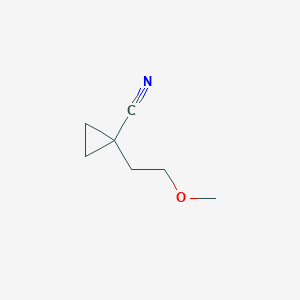



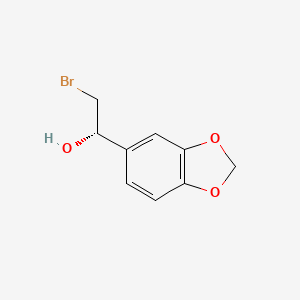
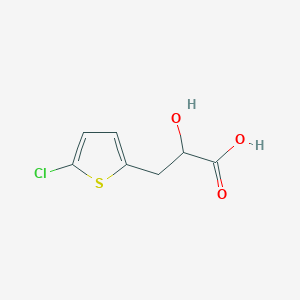
![11-Oxo-1-azatricyclo[6.3.1.0,4,12]dodeca-4(12),5,7-triene-6-carboxylic acid](/img/structure/B13193501.png)
![{5H,6H,7H-pyrrolo[1,2-a]imidazol-3-yl}methanesulfonyl chloride](/img/structure/B13193509.png)
![Methyl 5-[(methylamino)methyl]furan-2-carboxylate](/img/structure/B13193518.png)


![2-[1-(Aminomethyl)-2-methylcyclopentyl]propan-2-ol](/img/structure/B13193529.png)
